N-[2-(4-bromophenoxy)ethyl]-N-methylamine

Suzuki-Miyaura Coupling Medicinal Chemistry Biaryl Library Synthesis

N-[2-(4-Bromophenoxy)ethyl]-N-methylamine (CAS 743456-85-1) is a synthetic, secondary phenoxyethylamine bearing a para-bromine substituent on the phenyl ring and a terminal N-methylamine group. It belongs to the broader class of aryloxyethylamines, which have been extensively exploited in medicinal chemistry as privileged scaffolds for designing potent and selective ligands targeting G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT1A) and adrenergic (α1) receptor subtypes.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 743456-85-1
Cat. No. B1271706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-bromophenoxy)ethyl]-N-methylamine
CAS743456-85-1
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCNCCOC1=CC=C(C=C1)Br
InChIInChI=1S/C9H12BrNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
InChIKeyKBQNXQWMKSFFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(4-Bromophenoxy)ethyl]-N-methylamine (CAS 743456-85-1): Core Intermediate Profile for CNS-Targeted Synthesis Programs


N-[2-(4-Bromophenoxy)ethyl]-N-methylamine (CAS 743456-85-1) is a synthetic, secondary phenoxyethylamine bearing a para-bromine substituent on the phenyl ring and a terminal N-methylamine group. It belongs to the broader class of aryloxyethylamines, which have been extensively exploited in medicinal chemistry as privileged scaffolds for designing potent and selective ligands targeting G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT1A) and adrenergic (α1) receptor subtypes . The compound is primarily utilized as a versatile building block in early-stage drug discovery, where the bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions to rapidly generate biaryl and heteroaryl libraries . Its molecular formula is C9H12BrNO, and it has a computed logP of 2.52 .

Workflow
GPCR-targeted library synthesis via Suzuki-Miyaura cross-coupling
Selection context
Bromo-substituted building block for CNS medicinal chemistry programs
Procurement fit
Pharmaceutical intermediate with published patent precedent (A2A antagonist)

Why the 4-Bromo Substituent in N-[2-(4-Bromophenoxy)ethyl]-N-methylamine Cannot Be Directly Replaced by 4-Cl, 4-F, or Unsubstituted Analogs


The para-substituent on the phenoxy ring of N-[2-(4-bromophenoxy)ethyl]-N-methylamine dictates both its synthetic utility and its physicochemical profile in ways that cannot be replicated by interchangeable halogen or hydrogen substitution. The C–Br bond is uniquely suited for oxidative addition to palladium(0), enabling Suzuki-Miyaura cross-coupling reactions that are kinetically infeasible or require forcing conditions with the corresponding C–Cl or C–F bonds; this directly impacts library generation efficiency in medicinal chemistry campaigns . Additionally, the bromine atom imparts a logP of 2.52 , which influences membrane permeability and off-target binding profiles. Replacing bromine with chlorine (estimated logP ~1.5–2.0) or fluorine (estimated logP ~1.2–1.8) alters the lipophilic character, potentially shifting ADME properties and pharmacological selectivity. Even the unsubstituted phenoxy analog (logP ~1.5) lacks both the synthetic diversification handle and the hydrophobic driving force for binding-site occupancy.

Synthetic handle
C–Br reactivity may not transfer to C–Cl or C–F analogs
The 4-bromo substituent enables palladium-catalyzed cross-coupling; chloro and fluoro analogs may require specialized catalyst systems, potentially altering library synthesis efficiency.
Lipophilicity
LogP shift may affect membrane permeability profile
Replacing bromine (logP ~2.5) with chlorine, fluorine, or hydrogen reduces lipophilicity, which could shift CNS penetration and off-target binding profiles in screening assays.
Patent context
Unsubstituted and other halo analogs lack documented pharmaceutical precedent
Only the 4-bromo compound is listed in the Schering A2A antagonist patent; analog substitution removes this procurement justification link.

Head-to-Head and Cross-Study Quantitative Differentiation Data for N-[2-(4-Bromophenoxy)ethyl]-N-methylamine


Suzuki Cross-Coupling Reactivity: The 4-Bromo Substituent as a Privileged Synthetic Handle Versus Chloro and Fluoro Analogs

The 4-bromophenyl group of N-[2-(4-bromophenoxy)ethyl]-N-methylamine enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with heteroaryl boronic acids to generate diverse biaryl libraries. This reactivity is documented in a general methodology study where bromo-substituted ortho-phenoxyethylamines served as substrates for coupling with a range of five- and six-membered heteroaryl partners, providing rapid access to novel chemical space. The corresponding 4-chloro and 4-fluoro analogs are not reported as competent substrates in this methodology, consistent with the established order of oxidative addition reactivity (I > Br > Cl ≫ F) for palladium(0) catalysts . The bromine atom thus provides a balanced reactivity that is synthetically useful while maintaining compound stability.

Suzuki coupling reactivity
Class-level inference
4-Br enables Pd(0) coupling
4-Cl and 4-F analogs: not demonstrated as substrates in published methodology
Supports cross-coupling workflow fit
Conditions: Pd(0) catalyst, heteroaryl boronic acids, 80–100 °C
Suzuki-Miyaura Coupling Medicinal Chemistry Biaryl Library Synthesis

Computed Lipophilicity (logP 2.52): Quantified Hydrophobicity Advantage Over 4-Cl and Unsubstituted Analogs

The ACD-computed logP of N-[2-(4-bromophenoxy)ethyl]-N-methylamine is 2.52 . This value places the compound within the optimal lipophilicity range (logP 1–3) for oral bioavailability and CNS penetration according to Lipinski’s and related guidelines. The unsubstituted phenyl analog (N-methyl-2-phenoxyethanamine) has an estimated logP of approximately 1.5, while the 4-chloro analog is estimated at approximately 2.0 (based on Hansch-Leo fragmental constants) . The 0.5–1.0 log unit difference translates to a 3–10× higher octanol-water partition coefficient, which directly impacts membrane permeability, protein binding, and tissue distribution.

Computed lipophilicity
Cross-study comparable
logP 2.52
Unsubstituted analog: ~1.5; 4-Cl analog: ~2.0
Reported higher lipophilicity context
Computed values; no experimental logP available
Lipophilicity ADME Druglikeness

Human A2A Adenosine Receptor Binding (Kd 1.11 µM): Baseline Affinity for CNS Target Engagement Assessment

In a surface plasmon resonance (SPR) assay, N-[2-(4-bromophenoxy)ethyl]-N-methylamine exhibited a dissociation constant (Kd) of 1.11 × 10³ nM (1.11 µM) at the human wild-type adenosine A2A receptor expressed in Expi293F cells [1]. This target is clinically validated for Parkinson's disease and other CNS disorders. While the affinity is modest, it defines a quantitative starting point for fragment-based or structure-guided optimization. The compound appears as a substructural motif in a patent by Schering Corporation (US2004/220194 A1) describing pyrazolo-triazolo-pyrimidine A2A antagonists [2], suggesting its utility as an intermediate in constructing more potent A2A ligands. Comparative binding data for the 4-chloro or 4-fluoro analogs at A2A are not publicly available, limiting direct head-to-head assessment.

A2A receptor binding
Supporting evidence
Kd 1.11 µM
Human A2A, SPR assay (Expi293F)
Supports target-engagement assay context
No public affinity data for 4-Cl/4-F analogs
Adenosine A2A Receptor SPR Binding Parkinson's Disease

Documented Pharmaceutical Intermediate Status: Explicitly Listed in Schering Corporation A2A Antagonist Patent (US 2004/0220194 A1)

The compound is explicitly listed as a synthetic intermediate on page 18 of US Patent Application US2004/220194 A1 assigned to Schering Corporation, which describes pyrazolo-triazolo-pyrimidine adenosine A2a receptor antagonists for the treatment of Parkinson's disease, depression, and other CNS disorders [1]. This establishes a verifiable industrial precedent for the compound's use in a pharmaceutical context. The corresponding 4-chloro, 4-fluoro, and unsubstituted analogs are not listed in this patent document, indicating that the bromo substitution was specifically selected for the disclosed synthetic route. Patent linkage provides procurement justification for organizations developing CNS therapeutics, as the intermediate is tied to a documented, published synthetic pathway rather than an unvalidated building block.

Patent intermediate status
Head-to-head
Explicitly listed in US 2004/220194 A1
4-Cl, 4-F, and H analogs: not identified in this patent
Supports procurement justification
Schering Corporation A2A antagonist program
Patent Intermediate A2A Antagonist CNS Drug Discovery

GHS Hazard Classification (H314): Differentiated Corrosivity Profile Relative to Lower-Risk Analogs

According to supplier safety data, N-[2-(4-bromophenoxy)ethyl]-N-methylamine carries the GHS05 (Corrosive) pictogram and hazard statement H314 ('Causes severe skin burns and eye damage'), along with H302 ('Harmful if swallowed') . This classifies the compound as a Category 1 skin corrosive. In contrast, the unsubstituted N-methyl-2-phenoxyethanamine (CAS 37421-04-8) is commercially supplied with less severe hazard warnings (typically irritant classification, Xi; H315/H319) [1]. The differential hazard profile is relevant for laboratory procurement: the brominated compound requires more stringent personal protective equipment (PPE) and engineering controls, which impacts total cost of ownership and safe-handling protocols in automated synthesis platforms.

GHS hazard classification
Cross-study comparable
H314 (Corrosive)
Unsubstituted analog: H315/H319 (Irritant)
Handling protocol context may differ
Classification per supplier SDS; review local risk assessments
Safety Hazard Classification Laboratory Handling

High-Value Application Scenarios for N-[2-(4-Bromophenoxy)ethyl]-N-methylamine Based on Quantitative Differentiation Evidence


Biaryl Library Synthesis via Suzuki-Miyaura Cross-Coupling for CNS GPCR Lead Discovery

Medicinal chemistry teams building focused libraries targeting serotonin (5-HT1A), adrenergic (α1), or adenosine (A2A) receptors can utilize N-[2-(4-bromophenoxy)ethyl]-N-methylamine as a direct Suzuki coupling partner. The published methodology demonstrates efficient coupling with heteroaryl boronic acids (thiophene, furan, thiazole, pyrazole, imidazole, pyridine, pyrimidine) to generate structurally diverse biaryl phenoxyethylamines. This eliminates the need for pre-functionalization steps and avoids the low reactivity of chloro/fluoro analogs, accelerating hit-to-lead timelines .

Fragment-Based A2A Antagonist Optimization Using Validated SPR Binding Baseline

The experimentally determined Kd of 1.11 µM at the human A2A receptor provides a quantitative affinity anchor for fragment growing and linking strategies. The compound can serve as a starting fragment for structure-based design of more potent A2A antagonists, building on the same core scaffold disclosed in Schering Corporation's patent application (US 2004/220194 A1) for Parkinson's disease therapeutics [1]. The bromine atom offers an additional vector for chemical elaboration without perturbing the core pharmacophore.

Laboratory-Scale Procurement for CNS Penetrant Compound Libraries Requiring Defined logP Windows

With a computed logP of 2.52, the compound resides in the optimal lipophilicity window for CNS drug candidates. Procurement groups constructing CNS-focused screening collections can select this intermediate over the less lipophilic 4-chloro (logP ~2.0) or unsubstituted (logP ~1.5) analogs to ensure library members occupy favorable physicochemical space for blood-brain barrier penetration, as defined by CNS MPO scoring guidelines .

Safe-Handling Protocol Development for Corrosive Phenoxyethylamine Intermediates in Automated Synthesis Platforms

The GHS05 corrosive classification (H314) of this compound, contrasting with the milder irritant classification of the unsubstituted analog, makes it a relevant test case for developing and validating safe-handling protocols on automated liquid-handling and parallel synthesis platforms. Organizations adopting this intermediate must implement corrosion-resistant tips, seals, and waste lines, which is a specific procurement and engineering consideration not required for non-corrosive phenoxyethylamine building blocks .

Application
Selection Property
Validation Focus
Biaryl library synthesis (GPCR lead discovery)
Suzuki-Miyaura cross-coupling handle
Coupling efficiency with heteroaryl boronic acids
Fragment-based A2A antagonist optimization
Baseline SPR binding affinity (Kd 1.11 µM)
SAR expansion from validated pharmacophore core
CNS penetrant compound library procurement
Computed logP within CNS MPO window
Lipophilicity-driven CNS exposure model review
Automated synthesis platform safety protocol
GHS05 corrosive classification (H314)
Corrosion-resistant equipment and PPE requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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